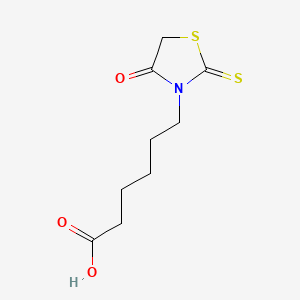

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

説明

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid typically involves the reaction of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. Various catalysts and solvents can be employed to optimize the yield and selectivity of the reaction. For instance, the use of BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) at low temperatures (e.g., -30°C) has been reported to yield high enantiospecificity and excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often emphasized to enhance the sustainability and efficiency of the production process .

化学反応の分析

Types of Reactions

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione derivative.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thione derivatives, and various substituted thiazolidines, each with distinct chemical and biological properties .

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid typically involves multi-step organic reactions that include thiazolidinone derivatives. The compound features a thiazolidinone ring, which is essential for its biological activity, linked to a hexanoic acid chain. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation, which is critical in chronic infections resistant to conventional antibiotics . The compound's activity is influenced by its structural components, particularly the thiazolidinone moiety.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro evaluations have shown that it possesses cytotoxic effects against multiple cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancer . The mechanism of action appears to involve the induction of apoptosis in cancer cells, with structure-activity relationship studies highlighting the importance of specific substituents on the thiazolidinone core for enhancing cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : Variations in substituents at specific positions on the thiazolidinone ring significantly affect both antimicrobial and anticancer activities. For instance, compounds with carboxylic acid residues demonstrated heightened efficacy against cancer cell lines .

- Molecular Docking Studies : These studies suggest that the compound interacts with specific biological targets, facilitating its therapeutic effects. The presence of certain functional groups enhances binding affinity and selectivity toward target enzymes or receptors involved in disease pathways .

Antimicrobial Research

A study published in MDPI highlighted the synthesis of N-Derivatives of thiazolidinones, including this compound. The derivatives were tested for their antimicrobial activity against various pathogens and exhibited promising results in inhibiting bacterial growth and biofilm formation .

Anticancer Evaluation

Another significant study focused on evaluating the anticancer potential of this compound across a range of tumor cell lines. Results indicated that certain derivatives showed low toxicity towards normal cells while effectively inhibiting tumor cell proliferation . The study utilized standardized protocols to quantify growth inhibition and cytotoxicity, establishing a basis for further development of thiazolidinone-based anticancer agents.

Table: Summary of Biological Activities

作用機序

The mechanism of action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or microbial growth. The presence of the thiazolidine ring enhances its binding affinity and specificity towards these targets .

類似化合物との比較

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

- 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

- 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)acetic acid

- 5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid .

Uniqueness

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The hexanoic acid side chain provides additional functionalization opportunities, enhancing its versatility in various applications .

生物活性

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is known for enhancing the binding affinity of compounds to biological targets. Its chemical formula allows it to interact with various enzymes and receptors, potentially modulating biological processes such as inflammation and microbial growth.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of thiazolidinone exhibited broad-spectrum antibacterial activities, suggesting that modifications to the core structure could enhance efficacy .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit specific pathways involved in inflammation, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

3. Aldose Reductase Inhibition

A notable pharmacological application of this compound is its role as an aldose reductase inhibitor. This activity is crucial for managing diabetic complications by preventing the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress on cells. In vitro studies have shown that derivatives of this compound can achieve submicromolar IC50 values against aldose reductase, indicating potent inhibitory activity .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The thiazolidine ring enhances its interaction with enzymes involved in various metabolic pathways:

- Enzyme Inhibition : The compound may inhibit enzymes like aldose reductase and others involved in inflammatory responses.

- Receptor Modulation : Interaction with certain receptors can lead to altered signaling pathways that influence cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiazolidinone derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against multiple strains, including resistant bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Study 2: Aldose Reductase Inhibition

Another investigation focused on the aldose reductase inhibitory action of rhodanine derivatives, including this compound. The results indicated that these compounds could serve as effective agents in preventing diabetic complications, with some derivatives showing higher efficacy than the clinically used drug epalrestat .

Summary of Research Findings

特性

IUPAC Name |

6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBFCXHIPZRVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063543 | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4649-06-3 | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。